1-Bromo-2,3-dichloro-4-methoxybenzene
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Overview
Description
1-Bromo-2,3-dichloro-4-methoxybenzene is a halogenated aromatic compound that is not produced in large technical quantities but is present in the environment. It is a type of halogenated methoxybenzene, or anisole, which can have various sources, including both biogenic and anthropogenic origins .
Synthesis Analysis
The synthesis of related halomethylbenzenes has been explored for use as monomers in the production of polymers. For instance, 1,4-bis(halomethyl)benzenes have been compared for their effectiveness in synthesizing poly[2-methoxy-5-(2'-ethylhexyloxy)-p-phenylenevinylene] via the modified Gilch route. The bis(bromomethyl) monomers were found to yield higher molecular weights and narrower polydispersities than their bis(chloromethyl) counterparts . Although not directly synthesizing 1-Bromo-2,3-dichloro-4-methoxybenzene, these studies provide insight into the reactivity of brominated methoxybenzenes.
Molecular Structure Analysis
The molecular structure of brominated methoxybenzenes can be complex, as demonstrated by the X-ray diffraction study of a related compound, 3-[4-bromo-α(R*)-methoxybenzyl]-6-chloro-3(S*),4(S*)-dihydroxychroman. This study revealed a monoclinic crystal structure with specific bond lengths, angles, and dihedral angles, which were confirmed by density functional theory calculations . The structure of 1-Bromo-2,3-dichloro-4-methoxybenzene would similarly be expected to have a well-defined geometry influenced by its halogen substituents.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various nucleophilic substitution reactions. For example, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacted with nucleophiles to yield alkoxy-, propylthio-, and amino-substituted derivatives. These reactions demonstrate the reactivity of brominated aromatics towards nucleophiles, which could be relevant for 1-Bromo-2,3-dichloro-4-methoxybenzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromochloromethoxybenzenes, such as 1-Bromo-2,3-dichloro-4-methoxybenzene, are influenced by their halogen substituents. These compounds are typically solid at room temperature and have distinct melting and boiling points. Their solubility in various solvents can vary based on the degree of halogenation and the presence of the methoxy group. The presence of bromine and chlorine atoms can also affect the compound's reactivity, making it susceptible to further chemical transformations .
Scientific Research Applications
Environmental Studies
The study of halogenated methoxybenzenes in the marine troposphere, including compounds similar to 1-Bromo-2,3-dichloro-4-methoxybenzene, highlights their presence in the environment and suggests mixed biogenic and anthropogenic origins. These compounds are not produced in large quantities technically but are ubiquitous in the environment, indicating their relevance in atmospheric chemistry and environmental science studies (Führer & Ballschmiter, 1998).
Synthetic Chemistry
1-Bromo-2,3-dichloro-4-methoxybenzene and its derivatives serve as key intermediates in synthetic chemistry. For example, the synthesis of sterically hindered bromobenzenes for stabilizing low-coordinate phosphorus compounds and cyclization products demonstrates the compound's utility in preparing complex organic molecules with potential applications in materials science and catalysis (Yoshifuji, Kamijo, & Toyota, 1993).
Liquid Crystal Research
Compounds related to 1-Bromo-2,3-dichloro-4-methoxybenzene have been used in the synthesis of chiral liquid crystals, indicating their potential application in the development of display technologies and optical devices. The research on enantiopure trioxadecalin-derived liquid crystals highlights the influence of phenyl substituents, including methoxybenzene derivatives, on mesogenic properties (Bertini et al., 2003).
Safety And Hazards
properties
IUPAC Name |
1-bromo-2,3-dichloro-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRCDLZQISXWHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301335001 |
Source
|
Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dichloro-4-methoxybenzene | |
CAS RN |
109803-52-3 |
Source
|
Record name | 4-Bromo-2,3-dichloro-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301335001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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